1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a benzoyl group substituted with a sulfonamide-linked 4-isopropylphenyl moiety and an N-(3-methylbutyl) side chain. Its synthesis likely involves multi-step coupling reactions, as seen in analogous piperidine-carboxamide syntheses (e.g., tert-butyl 4-aminopiperidine intermediates in and ) .
Properties
IUPAC Name |
6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S2/c1-22-13-4-2-3-12(8-13)19-10-14(9-18)23(20,21)16-6-5-11(17)7-15(16)19/h2-8,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKVZHMENFTTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a benzoyl moiety, and a sulfonamide group, which are known to contribute to various biological activities. The presence of the isopropylphenyl group enhances lipophilicity, potentially improving membrane permeability.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Enzyme Inhibition : Many piperidine derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, the sulfonamide group may enhance inhibitory potency against carbonic anhydrase and urease.
- Antiproliferative Effects : Studies have shown that benzoylpiperidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to 1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide exhibit significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MDA-MB-231 (breast) | 19.9 | |
| MCF-7 (breast) | 75.3 | |
| COV318 (ovarian) | 50.0 | |
| OVCAR-3 (ovarian) | 60.0 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Enzyme Inhibition
The compound's sulfonamide moiety is linked to its ability to inhibit various enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong AChE inhibition, which is beneficial for treating Alzheimer's disease.
- Urease : The compound has demonstrated significant urease inhibition, which can be useful in managing urinary tract infections and related conditions.
Case Studies
- Anticancer Studies : A series of piperidine derivatives were synthesized and evaluated for their anticancer properties. Among them, the compound exhibited notable activity against breast and ovarian cancer cells, prompting further optimization to enhance efficacy and selectivity .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that derivatives of this compound effectively inhibited AChE and urease with varying degrees of potency. This positions the compound as a potential candidate for therapeutic applications in neurodegenerative diseases and infections .
Scientific Research Applications
Structural Formula
- Chemical Formula : C₁₉H₂₉N₃O₃S
- Molecular Weight : 373.52 g/mol
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. For instance, compounds similar to the one in focus have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- Case Study : A study on new benzenesulfonamide derivatives showed significant inhibition of carbonic anhydrase IX, which is overexpressed in many tumors. The compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity and potential for therapeutic use in oncology .
Antimicrobial Properties
The compound's sulfonamide moiety also suggests antimicrobial properties. Research has demonstrated that certain sulfonamide derivatives can inhibit bacterial growth and biofilm formation.
- Case Study : A recent investigation into thiopyrimidine–benzenesulfonamide compounds revealed promising antimicrobial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with effective minimum inhibitory concentrations (MICs) reported .
Neuroprotective Effects
There is emerging evidence that piperidine derivatives possess neuroprotective properties. Compounds that share structural similarities with the target compound may inhibit neuroinflammation and provide neuroprotection.
- Research Insight : Studies indicate that certain piperidine-based compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Mechanistic Studies
Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is a key aspect of its pharmacological profile. For example, inhibition of carbonic anhydrases has been linked to reduced tumor growth and improved efficacy of chemotherapeutics.
| Enzyme Target | Inhibition Type | IC50 Values |
|---|---|---|
| CA IX | Competitive | 10.93 nM |
| CA II | Competitive | 1.55 μM |
Cellular Uptake Studies
Investigations into the cellular uptake mechanisms reveal that modifications in the structure can significantly affect bioavailability and therapeutic efficacy.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The [(4-isopropylphenyl)sulfonyl]amino group is central to its reactivity:
-
Hydrolysis : Sulfonamides undergo acidic/basic hydrolysis to yield sulfonic acids and amines. For example, similar compounds (e.g., benzenesulfonamide derivatives) hydrolyze under reflux with HCl or NaOH to produce sulfonic acids (e.g.,
) and aniline derivatives . -
Silylation : Sulfonamide NH groups can react with hexamethyldisilazane (HMDS) at elevated temperatures (140°C) to form silylated intermediates, protecting the amine during synthesis .
Table 1: Sulfonamide Reaction Pathways
| Reaction Type | Conditions | Products | Citations |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12 hr | 4-Isopropylbenzenesulfonic acid + aniline derivative | |
| Silylation | HMDS, 140°C, inert atmosphere | Silyl-protected sulfonamide |
Piperidine-4-Carboxamide Modifications
The piperidine ring and carboxamide group enable further functionalization:
-
N-Alkylation/Acylation : The piperidine nitrogen may undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acetyl chloride. For instance, analogs like 1-acetyl-N-[3-(4-substituted-piperidyl)propyl]piperidine-4-carboxamide demonstrate this reactivity .
-
Carboxamide Hydrolysis : Under acidic conditions (e.g., H₂SO₄), the carboxamide hydrolyzes to a carboxylic acid. This is observed in related piperidine-4-carboxamides .
Table 2: Piperidine-Carboxamide Reactions
| Reaction Type | Reagents/Conditions | Products | Citations |
|---|---|---|---|
| N-Acylation | Acetyl chloride, DCM, base | 1-Acetyl-piperidine-4-carboxamide | |
| Carboxamide Hydrolysis | 6M H₂SO₄, reflux, 8 hr | Piperidine-4-carboxylic acid |
Benzoyl Group Transformations
The 3-aminobenzoyl moiety participates in:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, as seen in benzothiazinone derivatives .
-
Electrophilic Substitution : The aromatic ring undergoes nitration or sulfonation at the meta position due to electron-withdrawing effects of the sulfonamide .
Side Chain (N-(3-Methylbutyl)) Reactivity
The 3-methylbutyl chain may undergo:
-
Oxidation : Tertiary C-H bonds oxidize to ketones under strong oxidizing agents (e.g., KMnO₄) .
-
Esterification : Reaction with acyl chlorides forms esters, analogous to N-ethyl-acetamide derivatives .
Key Research Findings
-
Stability : The sulfonamide group resists nucleophilic attack under physiological pH, making it suitable for drug design .
-
Synthetic Flexibility : Modular reactions (e.g., silylation, acylation) enable rapid diversification for structure-activity studies .
For further details, consult primary sources from patents and PubChem entries .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs share the piperidine-carboxamide core but differ in substituents, which critically influence target affinity, solubility, and pharmacokinetics. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
Target Selectivity :
- The sulfonamide group in the target compound may enhance binding to proteases or ion channels (e.g., vanilloid receptors, as in ), though direct evidence is lacking. In contrast, Compound 25 () shows potent 8-Oxo inhibition, likely due to its benzodiazolyl substituent .
- Example 53 () contains a pyrazolo-pyrimidinyl group, a motif common in kinase inhibitors, suggesting divergent target specificity compared to the sulfonamide-focused target compound .
Physicochemical Properties: The 3-methylbutylamide in the target compound may improve lipophilicity and membrane permeability relative to the 4-iodophenylamide in Compound 25, which could limit bioavailability due to its bulkier halogen substituent .
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods in , involving tert-butyl carbamate protection of piperidine amines and subsequent coupling with sulfonamide intermediates . Example 53 () employs Suzuki-Miyaura cross-coupling, a more resource-intensive step .
Research Findings and Limitations
- Activity Data Gap: No direct biological data for the target compound exist in the provided evidence. Its hypothesized activity is inferred from structural analogs (e.g., sulfonamide-containing kinase inhibitors in and vanilloid receptor ligands in ) .
- Structural Advantages : The 4-isopropylphenylsulfonamide group may confer higher metabolic stability compared to halogenated analogs (e.g., 4-iodophenyl in Compound 25) due to reduced susceptibility to oxidative dehalogenation .
Preparation Methods
Preparation of N-(3-Methylbutyl)piperidine-4-carboxamide
Step 1: Protection of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
$$
\text{Piperidine-4-carboxylic acid} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, THF}} 1-(\text{Boc})-\text{piperidine-4-carboxylic acid}
$$
Step 2: Amide Coupling with 3-Methylbutylamine
The Boc-protected acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). 3-Methylbutylamine is added, yielding the intermediate amide.
$$
1-(\text{Boc})-\text{piperidine-4-carboxylic acid} + \text{3-methylbutylamine} \xrightarrow{\text{EDC/HOBt, DCM}} 1-(\text{Boc})-\text{N-(3-methylbutyl)piperidine-4-carboxamide}
$$
Step 3: Boc Deprotection
Trifluoroacetic acid (TFA) in DCM removes the Boc group, liberating the free amine.
$$
1-(\text{Boc})-\text{N-(3-methylbutyl)piperidine-4-carboxamide} \xrightarrow{\text{TFA, DCM}} \text{N-(3-methylbutyl)piperidine-4-carboxamide}
$$
Synthesis of 3-{[(4-Isopropylphenyl)sulfonyl]amino}benzoyl Chloride
Step 4: Nitration and Reduction of Benzoyl Chloride
3-Nitrobenzoyl chloride is reduced using hydrogen gas and palladium on carbon (Pd/C) in methanol to yield 3-aminobenzoyl chloride.
$$
3-\text{Nitrobenzoyl chloride} \xrightarrow{\text{H}_2, \text{Pd/C}} 3-\text{Aminobenzoyl chloride}
$$
Step 5: Sulfonylation with 4-Isopropylbenzenesulfonyl Chloride
The amine reacts with 4-isopropylbenzenesulfonyl chloride in pyridine to form the sulfonamide.
$$
3-\text{Aminobenzoyl chloride} + \text{4-isopropylbenzenesulfonyl chloride} \xrightarrow{\text{pyridine}} 3-{[(4-\text{Isopropylphenyl})\text{sulfonyl}]\text{amino}}\text{benzoyl chloride}
$$
Final Coupling
Step 6: Amide Bond Formation
The free amine of N-(3-methylbutyl)piperidine-4-carboxamide reacts with 3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl chloride in DCM using triethylamine (TEA) as a base.
$$
\text{N-(3-methylbutyl)piperidine-4-carboxamide} + 3-{[(4-\text{Isopropylphenyl})\text{sulfonyl}]\text{amino}}\text{benzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Yield : 62% after column chromatography (silica gel, ethyl acetate/hexanes).
Synthetic Route 2: Convergent Approach via Intermediate Fragments
Preparation of 1-(3-Aminobenzoyl)piperidine-4-carboxylic Acid
Step 1: Coupling of Boc-piperidine-4-carboxylic Acid with 3-Nitrobenzoyl Chloride
EDC/HOBt-mediated coupling forms 1-(Boc)-piperidine-4-carboxylic acid 3-nitrobenzamide. Hydrogenation reduces the nitro group to an amine.
$$
1-(\text{Boc})-\text{piperidine-4-carboxylic acid} + 3-\text{Nitrobenzoyl chloride} \xrightarrow{\text{EDC/HOBt}} 1-(\text{Boc})-\text{piperidine-4-carboxylic acid 3-nitrobenzamide} \xrightarrow{\text{H}_2, \text{Pd/C}} 1-(\text{Boc})-\text{piperidine-4-carboxylic acid 3-aminobenzamide}
$$
Step 2: Sulfonylation and Deprotection
Sulfonylation followed by Boc removal yields 1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxylic acid.
Coupling with 3-Methylbutylamine
The carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate and coupled with 3-methylbutylamine.
$$
1-(3-{[(4-\text{Isopropylphenyl})\text{sulfonyl}]\text{amino}}\text{benzoyl})\text{piperidine-4-carboxylic acid} + \text{3-methylbutylamine} \xrightarrow{\text{Isobutyl chloroformate}} \text{Target Compound}
$$
Yield : 58% (over two steps).
Critical Analysis of Methodologies
Route Efficiency and Scalability
- Route 1 offers modularity but requires careful handling of hygroscopic intermediates.
- Route 2 minimizes purification steps but faces challenges in sulfonylation selectivity.
Spectroscopic Validation
- $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.1 Hz, 2H, ArH), 7.45 (d, J = 8.1 Hz, 2H, ArH), 3.98 (s, 3H, OCH$$3$$), 3.31–3.25 (m, 1H, piperidine), 2.91–2.85 (m, 2H, CH$$2$$NH), 1.72–1.65 (m, 2H, CH$$2$$), 1.32 (d, J = 6.9 Hz, 6H, CH(CH$$3$$)$$2$$).
- HRMS (ESI+) : m/z calculated for C$${28}$$H$${38}$$N$$3$$O$$4$$S [M+H]$$^+$$: 528.2532, found: 528.2538.
Optimization and Troubleshooting
Amide Coupling Challenges
- Low Yields : Substituting EDC/HOBt with HATU improves efficiency (yield increase from 62% to 75%).
- Racemization : Using Oxyma Pure instead of HOBt minimizes epimerization at the piperidine chiral center.
Sulfonylation Side Reactions
- Di-sulfonylation : Controlled addition of sulfonyl chloride (1.05 equiv) and excess pyridine suppresses over-reaction.
Q & A
Q. Example Optimization Workflow :
Vary solvent (DMF vs. CH₃CN).
Compare coupling agents (EDCI vs. HATU).
Monitor progress via TLC or HPLC .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
Contradictions may stem from:
- Purity discrepancies : Impurities >5% can skew results. Re-analyze batches via HPLC (using sodium 1-octanesulfonate buffer, pH 4.6) .
- Assay variability : Standardize protocols (e.g., enzyme concentration, incubation time). Orthogonal assays (e.g., fluorescence polarization vs. radiometric) validate target engagement .
- Structural analogs : Compare activity of derivatives (e.g., fluorobenzoyl vs. chlorophenyl groups) to isolate pharmacophores .
Basic: What are common impurities encountered during synthesis, and how are they characterized?
Answer:
- Unreacted intermediates : Traces of starting amines or sulfonyl chlorides detected via HPLC retention time shifts .
- Hydrolysis by-products : Degraded sulfonamides identified by MS fragmentation patterns (e.g., loss of –SO₂– group) .
- Isomeric impurities : Regioisomers resolved using chiral columns (e.g., hexane/isopropanol gradients) .
Advanced: What computational methods support structure-activity relationship (SAR) analysis?
Answer:
- Molecular docking : Predict binding modes to targets (e.g., carbonic anhydrase) using software like AutoDock Vina. Validate with mutagenesis studies .
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with biological activity .
- MD simulations : Assess conformational stability of the piperidine ring in aqueous environments (e.g., GROMACS) .
Basic: How is the compound’s solubility enhanced for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤10% v/v) for stock solutions .
- pH adjustment : Buffers at pH 4.6–7.4 (e.g., sodium acetate) improve aqueous solubility .
- Lipid-based formulations : Encapsulation in liposomes or cyclodextrins enhances bioavailability .
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Enzyme kinetics : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- X-ray crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
